2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic group, a chloro substituent, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process:
Formation of the imine: This step involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 2-phenoxy-5-(trifluoromethyl)aniline under acidic or basic conditions to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. The presence of the trifluoromethyl group often enhances the biological activity and stability of the compounds.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds, while the imine and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylphenol: Similar structure but lacks the imine and trifluoromethyl groups.
2-phenoxy-5-(trifluoromethyl)aniline: Contains the phenoxy and trifluoromethyl groups but lacks the phenolic and chloro groups.
Uniqueness
The uniqueness of 2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity, making it more effective in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H13ClF3NO2 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-chloro-6-[[2-phenoxy-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13ClF3NO2/c21-16-8-4-5-13(19(16)26)12-25-17-11-14(20(22,23)24)9-10-18(17)27-15-6-2-1-3-7-15/h1-12,26H |
InChI Key |
YSCJAKKQKIHXRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC=C3)Cl)O |
Origin of Product |
United States |
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